2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide
Description
2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide is an acetamide derivative featuring a 3-hydroxyphenyl group attached to the acetamide backbone and an N-methyl-N-(pyridin-3-yl) substitution. The pyridin-3-yl moiety contributes to π-π interactions and metal coordination, common in bioactive molecules.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-N-methyl-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(12-5-3-7-15-10-12)14(18)9-11-4-2-6-13(17)8-11/h2-8,10,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXPHFDUFTKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=CC=C1)C(=O)CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3-Aminopyridine
The primary challenge lies in selectively methylating the primary amine of 3-aminopyridine without over-alkylation. A reductive amination protocol using formaldehyde and sodium cyanoborohydride achieves mono-methylation:
$$
\text{3-Aminopyridine} + \text{HCHO} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{N-Methyl-N-(pyridin-3-yl)amine}
$$
Optimization Notes :
Direct Alkylation with Methyl Iodide
Alternative methylation using methyl iodide in the presence of a weak base (e.g., K₂CO₃) in anhydrous DMF:
$$
\text{3-Aminopyridine} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-Methyl-N-(pyridin-3-yl)amine}
$$
Challenges :
- Competing quaternary salt formation necessitates short reaction times (2–4 hrs).
- Yields: 40–50% due to byproduct formation.
Synthesis of 2-(3-Hydroxyphenyl)acetyl Chloride
Carboxylic Acid Activation
2-(3-Hydroxyphenyl)acetic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride:
$$
\text{2-(3-Hydroxyphenyl)acetic acid} + \text{SOCl₂} \xrightarrow{\Delta} \text{2-(3-Hydroxyphenyl)acetyl chloride} + \text{SO₂} + \text{HCl}
$$
Reaction Conditions :
- Solvent-free or in anhydrous dichloromethane.
- Reaction time: 3–4 hours at 60°C.
- Conversion efficiency: >95% (monitored by TLC).
Amide Coupling: Key Step Optimization
Schotten-Baumann Reaction
The acyl chloride reacts with N-methyl-N-(pyridin-3-yl)amine in a biphasic system (THF/H₂O) with triethylamine as a base:
$$
\text{2-(3-Hydroxyphenyl)acetyl chloride} + \text{N-Methyl-N-(pyridin-3-yl)amine} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}
$$
Procedure :
- Dissolve the amine (10 mmol) in THF, add Et₃N (1.1 eq).
- Slowly add acyl chloride (1.05 eq) in THF at 0°C.
- Stir for 12–16 hours at room temperature.
Workup :
Solid-Phase Synthesis for Scalability
Immobilizing the amine on Wang resin enables iterative coupling and easier purification:
- Load N-methyl-N-(pyridin-3-yl)amine onto resin via carbodiimide coupling.
- Treat with 2-(3-hydroxyphenyl)acetyl chloride in DMF.
- Cleave product with TFA/CH₂Cl₂ (95:5).
Advantages :
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Schotten-Baumann | 70 | 98.5 |
| Solid-Phase | 85 | 99.2 |
| Direct Alkylation | 50 | 97.0 |
Challenges and Mitigation Strategies
Byproduct Formation During Methylation
Acyl Chloride Stability
- Hydrolysis of 2-(3-hydroxyphenyl)acetyl chloride is mitigated by anhydrous conditions and immediate use post-synthesis.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 1 serves as an effective leaving group in SNAr reactions, particularly under basic conditions. The electron-withdrawing effects of the difluoromethyl (-CF₂H) and fluorine substituents activate the aromatic ring toward nucleophilic attack.
Key Reactions:
-
Amine Substitution:
Reacts with primary/secondary amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) at 80–100°C, yielding substituted aniline derivatives .
Example:
Yield: ~70% under optimized conditions . -
Alkoxy Substitution:
Benzyl alcohol reacts with the bromine site using NaH as a base in dimethylacetamide (DMA), producing ether derivatives .
Example:
Yield: 77% .
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed couplings, enabling carbon–carbon bond formation.
Notable Examples:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, toluene/ethanol | Biaryl derivatives | 54–77% | |
| Buchwald-Hartwig | CuI, K₂CO₃, DMA, 95°C | Aryl amines | 70% |
Mechanistic Insight:
The palladium catalyst oxidatively inserts into the C–Br bond, followed by transmetallation with boronic acids or amines .
Grignard and Organometallic Reactions
The bromine site reacts with Grignard reagents (e.g., RMgX) to form alkyl/aryl-substituted benzenes. For example:
This reaction proceeds efficiently in THF at 0–25°C .
Electrophilic Substitution
The electron-withdrawing -CF₂H and -F groups deactivate the ring toward electrophilic attack but direct incoming electrophiles to specific positions:
-
Nitration: Occurs at the para position relative to the methyl group (position 5) under mixed acid conditions.
-
Halogenation: Iodination via electrophilic iodine (I₂/HNO₃) targets the ortho position to the methyl group.
Functionalization of the Difluoromethyl Group
The -CF₂H group undergoes selective transformations:
-
Oxidation: Reacts with KMnO₄/H₂SO₄ to form a carboxylic acid (-COOH) .
-
Radical Reactions: Participates in HAT (hydrogen atom transfer) processes, enabling C–H functionalization .
Decarboxylative Fluorination
Under mechanochemical conditions with TMSCF₂Br and KFHF, the -CF₂H group can be further fluorinated to -CF₃, though this requires rigorous control to avoid over-bromination .
Toxicity and Handling Considerations
While not a reaction, toxicity data for analogous bromofluorobenzenes (e.g., 1-bromo-4-fluorobenzene) indicate acute oral LD₅₀ values in rats exceeding 18,000 mg/m³ . Proper ventilation and PPE are mandatory during synthesis.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential:
The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may exhibit antitumor, antimicrobial, and anti-inflammatory activities, making it a candidate for drug development.
Antitumor Activity:
Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Antimicrobial Properties:
Preliminary investigations suggest that 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide exhibits antimicrobial activity against common pathogens. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL against Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition:
The compound may act as an inhibitor of specific enzymes linked to metabolic pathways relevant to diseases. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .
Organic Synthesis Applications
Intermediate in Synthesis:
2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further modifications that can lead to new compounds with enhanced biological activities.
Synthetic Routes:
The synthesis typically involves reacting 3-hydroxybenzaldehyde with methylamine to form an imine intermediate, which is then acylated with 3-pyridinecarboxylic acid. This method can be scaled up using continuous flow reactors for industrial applications .
Material Science Applications
Development of New Materials:
Research is ongoing into the potential use of this compound in material science, particularly in developing new materials with specific properties. Its unique chemical structure may allow it to be incorporated into polymers or other materials for enhanced functionality.
Case Studies and Research Findings
Several case studies highlight the compound's versatility:
- Study on Antitumor Activity: A recent study demonstrated that derivatives of 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide showed significant cytotoxic effects against various human tumor cell lines, indicating its potential as a lead compound for anticancer drug development .
- Antimicrobial Efficacy: Another study reported that related compounds exhibited strong antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting that this compound could be developed into a new class of antibiotics .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and antifungal applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and providing detailed data tables to illustrate its effects.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a hydroxyl group on the phenyl ring and a pyridine moiety. This structural configuration is significant for its biological interactions.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide. For instance, derivatives with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Inhibition of COX Enzymes : The compound's analogs were tested for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that certain derivatives demonstrated significant inhibitory effects, with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .
| Compound | COX-2 IC50 (μmol) | Reference |
|---|---|---|
| 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | |
| Other Derivatives | 0.04 ± 0.09 |
2. Antibacterial Activity
The antibacterial properties of related compounds have also been investigated, with varying degrees of effectiveness against different bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Studies on pyridine derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against various strains .
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.64 | |
| Escherichia coli | 8.33 | |
| Bacillus subtilis | 4.69 |
3. Antifungal Activity
The antifungal activity of pyridine derivatives has also been documented, particularly against Candida albicans and Aspergillus niger.
- Effectiveness Against Fungi : Compounds structurally similar to 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide were found to have significant antifungal properties, with MIC values indicating their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly affect the biological activity of pyridine derivatives. The presence of electron-donating groups enhances the inhibitory effects on COX enzymes, while specific substitutions improve antimicrobial efficacy .
Case Studies
Several case studies have been conducted to evaluate the biological activities of related compounds:
- Study on In Vivo Models : A study involving carrageenan-induced paw edema in rats demonstrated that specific derivatives effectively reduced inflammation, comparable to indomethacin .
- Histological Analysis : Another study utilized histological techniques to assess the protective effects of related compounds in models of acute kidney injury, revealing significant reductions in inflammatory markers and improved tissue integrity .
Q & A
Q. What are the critical steps for synthesizing 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide?
The synthesis typically involves:
- Substitution reactions : Reacting hydroxyl- or halide-substituted precursors (e.g., 3-hydroxyphenyl derivatives) with pyridine-based amines under alkaline conditions to form the acetamide backbone .
- Condensation : Using cyanoacetic acid or similar reagents to form the acetamide linkage, often requiring condensing agents like carbodiimides .
- Purification : Solvents such as dimethylformamide (DMF) or ethanol are used, with temperature control (60–80°C) to optimize yield .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of the hydroxyphenyl and pyridinyl groups .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for biological studies) .
Q. How should researchers design initial biological activity assays for this compound?
- In vitro screens : Test antimicrobial activity via broth microdilution (MIC values against Gram-positive/negative bacteria) .
- Cytotoxicity assays : Use MTT or resazurin-based methods on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
- Enzyme inhibition : Target kinases or proteases relevant to disease pathways (e.g., EGFR for anticancer potential) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Modify the hydroxyphenyl group (e.g., halogenation) or pyridine ring (e.g., methoxy groups) to enhance target binding .
- Bioisosteric replacement : Replace the acetamide group with sulfonamide or urea to improve metabolic stability .
- Data-driven design : Compare bioactivity across derivatives (e.g., Table 1) to identify critical pharmacophores .
Table 1 : Example SAR for Analogous Compounds
| Derivative | Key Modification | IC50 (Cancer Cell Line) |
|---|---|---|
| N-(3-Chlorophenyl) analog | Chlorine substitution | 12.3 µM (MCF-7) |
| N-(4-Methoxyphenyl) analog | Methoxy group | 8.7 µM (HeLa) |
Q. How to address contradictions in bioactivity data across studies?
- Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanistic relevance of putative targets .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies .
Q. What strategies improve compound stability during pharmacokinetic studies?
- pH optimization : Conduct stability assays in buffers (pH 1–9) to identify degradation-prone functional groups (e.g., hydroxyphenyl oxidation) .
- Microsomal stability : Incubate with liver microsomes to assess CYP450-mediated metabolism and identify metabolites via LC-MS .
- Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to enhance oral bioavailability .
Methodological Notes
- Data integrity : Cross-validate findings using multiple techniques (e.g., NMR + X-ray crystallography for structural confirmation) .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies if extending to animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
